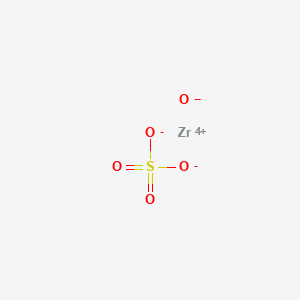

Zirconium oxide sulphate

Übersicht

Beschreibung

Zirconium oxide sulphate is a useful research compound. Its molecular formula is O5SZr and its molecular weight is 203.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 201.851343 g/mol and the complexity rating of the compound is 62.2. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Zirconium oxide sulphate primarily targets the photocatalytic degradation of organic compounds . It is also known to interact with human immune cells .

Mode of Action

This compound is prepared by the action of sulfuric acid on zirconium oxide . The compound adopts complex structures featuring 7- and 8-coordinated Zr centres . In the formation of the flower-like hierarchical this compound, pH control plays a crucial role in determining the morphology .

Biochemical Pathways

It is known that the compound exhibits excellent photocatalytic activity for the photodegradation of rhodamine b . This suggests that it may interact with certain biochemical pathways related to light absorption and energy transfer.

Pharmacokinetics

It is known that zirconia nanoparticles, which are related to this compound, are stable even after a period of 6 to 12 months at room temperature . This could suggest good bioavailability, but more research is needed to confirm this.

Result of Action

The primary result of this compound’s action is the photocatalytic degradation of organic compounds . It also exhibits cytotoxic effects on human cells , causing mitochondrial damage and heightened oxidative stress .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the formation of the compound’s flower-like hierarchical structure is determined by pH control . Additionally, the incorporation of metallic oxides has been found to inhibit phase transition during calcination, increase the amount of active sites, and adjust the surface acid property, thereby extending the single service lifetime and reducing the deactivation rate .

Biochemische Analyse

Biochemical Properties

It has been found that Zirconium oxide sulphate can be transformed by calcination to zirconia nanostructures, maintaining the original morphology . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in a unique way.

Cellular Effects

It is known that this compound can be transformed into zirconia nanostructures, which have shown excellent photocatalytic activity for the photodegradation of Rhodamine B . This suggests that this compound may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its transformation into zirconia nanostructures suggests that it may exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound can be transformed into zirconia nanostructures, which maintain the original morphology . This suggests that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Given its transformation into zirconia nanostructures, it is possible that this compound may have threshold effects or toxic or adverse effects at high doses .

Metabolic Pathways

Its transformation into zirconia nanostructures suggests that it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

Its transformation into zirconia nanostructures suggests that it may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

Its transformation into zirconia nanostructures suggests that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

oxygen(2-);zirconium(4+);sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.O.Zr/c1-5(2,3)4;;/h(H2,1,2,3,4);;/q;-2;+4/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTRRDMHGTZPBF-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-]S(=O)(=O)[O-].[Zr+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O5SZr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Moist white crumbly solid or wet paste; Insoluble in water; [ATI Wah Chang MSDS] | |

| Record name | Zirconium oxide sulfate (Zr5O8(SO4)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium oxide sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21867 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

52037-76-0, 62010-10-0 | |

| Record name | Zirconium oxide sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052037760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium oxide sulfate (Zr5O8(SO4)2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062010100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium oxide sulfate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium oxide sulfate (Zr5O8(SO4)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium oxide sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zirconium oxide sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

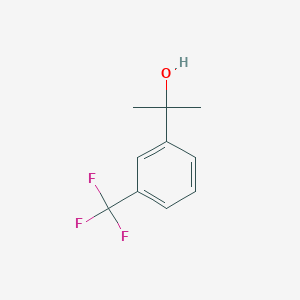

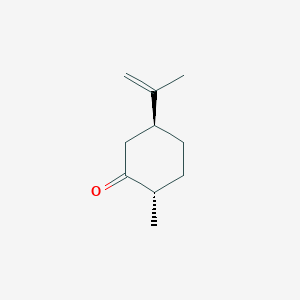

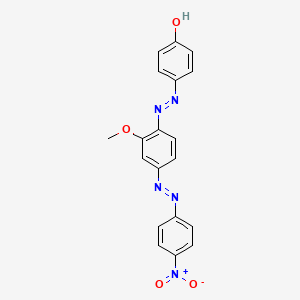

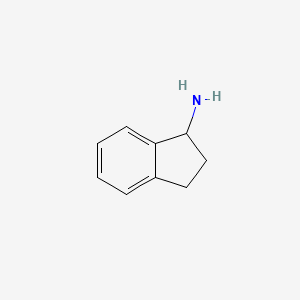

Feasible Synthetic Routes

Q1: What are the different methods for synthesizing zirconium oxide sulphate, and how do they influence the resulting material's properties?

A: this compound can be synthesized via various methods, including hydrothermal processes [, ] and sol-gel techniques [, ]. The chosen method significantly impacts the final material's morphology and properties. For instance, using a hydrothermal process with controlled pH through sodium acetate can yield flower-like hierarchical structures [], while the sol-gel method, when modified with barium oxide, can stabilize the tetragonal phase of sulphated zirconium oxide []. These differences in structure directly influence the material's surface area and catalytic activity.

Q2: What are the key applications of this compound, and how do its properties make it suitable for these applications?

A: this compound exhibits excellent photocatalytic activity, making it promising for applications like photodegradation of organic pollutants. Research demonstrates its effectiveness in degrading Rhodamine B under light irradiation []. Additionally, its acidic nature, particularly when modified with sulfuric acid, makes it a suitable catalyst for dehydration reactions, such as the conversion of isopropanol to propylene [].

Q3: How does the incorporation of barium oxide influence the properties of this compound?

A: Introducing barium oxide during the synthesis of sulphated zirconium oxide, specifically through a sol-gel method, has been shown to stabilize the material's tetragonal phase []. Additionally, the presence of barium oxide significantly impacts the textural properties, leading to a reduction in specific surface area, with a decrease of up to 75% observed at higher barium concentrations []. This modification can be beneficial for tailoring the material's catalytic properties for specific reactions.

Q4: What are the analytical techniques used to characterize this compound?

A: Researchers utilize a combination of techniques to comprehensively characterize this compound. X-ray diffraction (XRD) helps determine the crystalline phases present in the material [, ]. Nitrogen adsorption measurements, following the BET method, provide insights into the material's textural properties, including surface area and pore size distribution []. These analyses are crucial for understanding the relationship between synthesis conditions, material properties, and ultimately, performance in various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.